molecular formula C11H10F3N5O2 B2863902 2,2,2-trifluoroethyl ((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate CAS No. 2034563-79-4

2,2,2-trifluoroethyl ((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate

Cat. No.: B2863902
CAS No.: 2034563-79-4
M. Wt: 301.229
InChI Key: AMBMGXRNMJXDEL-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl ((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is an organic compound with the CAS Registry Number 2034563-79-4 and a molecular weight of 301.22 g/mol . Its molecular formula is C11H10F3N5O2 . This chemical features a unique hybrid structure that incorporates a pyridin-3-yl ring linked to a 1,2,3-triazole moiety, which is further functionalized with a carbamate group containing a 2,2,2-trifluoroethyl chain . The presence of these distinct pharmacophores, particularly the triazole and pyridine rings, makes it a compound of significant interest in medicinal chemistry and drug discovery research. These structural motifs are commonly found in molecules that exhibit biological activity, suggesting its potential application as a key intermediate or building block in the synthesis of more complex pharmaceutical agents. The compound is offered with high purity and is available in various quantities to support your laboratory investigations, including 25mg, 15mg, and 10mg options . This product is strictly designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[(1-pyridin-3-yltriazol-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5O2/c12-11(13,14)7-21-10(20)16-4-8-6-19(18-17-8)9-2-1-3-15-5-9/h1-3,5-6H,4,7H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBMGXRNMJXDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2,2-Trifluoroethyl ((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2,2,2-trifluoroethyl ((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate typically involves the reaction of trifluoroethyl isocyanate with appropriate triazole derivatives. The method ensures high yields and purity of the final product.

Anticancer Properties

Research has indicated that compounds containing the trifluoroethyl group often exhibit significant anticancer activity. For instance, in a study conducted by the National Cancer Institute (NCI), various trifluoromethyl-containing carbamates were tested against multiple cancer cell lines. The results demonstrated notable activity against leukemia and lung cancer cell lines at a concentration of 105M10^{-5}M .

Table 1: Anticancer Activity of Trifluoroethyl Carbamates

CompoundCell Line TestedIC50 (µM)Mechanism of Action
ALeukemia5.0Topoisomerase II inhibitor
BNon-small cell lung cancer7.5Antimitotic agent
CRenal cancer6.0DNA antimetabolite

The biological activity of 2,2,2-trifluoroethyl ((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Compounds with similar structures have been shown to inhibit topoisomerase II, which is crucial for DNA replication and repair .
  • Antimitotic Activity : The compound may disrupt mitotic spindle formation during cell division, leading to apoptosis in cancer cells .
  • DNA Interference : It acts as a DNA antimetabolite by mimicking nucleotides and interfering with nucleic acid synthesis .

Case Studies

Several studies have highlighted the efficacy of trifluoroethyl derivatives in clinical settings:

  • Study on Triazole Derivatives : A recent study evaluated a series of triazole derivatives for their anticancer properties. The compound under review showed promising results in inhibiting tumor growth in preclinical models .
  • Fluorinated Compounds in Drug Design : Research indicates that the introduction of trifluoromethyl groups enhances metabolic stability and alters pharmacokinetics favorably. This modification is critical for increasing the bioavailability of drugs targeting cancer .

Comparison with Similar Compounds

The structural and functional attributes of 2,2,2-trifluoroethyl ((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate can be contextualized against related carbamate- and triazole-containing analogs. Below is a detailed comparison based on substituent variations, synthetic routes, and physicochemical properties.

Substituent Variations on the Triazole Ring
Compound Name Substituents (Triazole 1- and 4-Positions) Key Features Reference
2,2,2-Trifluoroethyl ((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate 1-Pyridin-3-yl; 4-(Trifluoroethyl carbamate) Enhanced lipophilicity, potential metabolic stability
Methyl 5-(ethylsulfonyl)-2-methoxyphenyl(1-(3-(pyridin-3-yl)phenyl)triazol-4-yl)carbamate 1-(3-Pyridin-3-ylphenyl); 4-(Methyl carbamate) Sulfonyl group improves solubility; lower molecular weight (m/z 197.08)
2,2,2-Trifluoroethyl N-(4-fluoropyridin-2-yl)carbamate (L4) Pyridin-2-yl with 4-fluoro; No triazole linkage Simpler structure; reduced steric hindrance (Mol. weight 152.24, 95% purity)
[(1R,2R)-2-[Methyl[[1-(trifluoroacetylpyrrolidin-2-yl)methyl]triazol-4-yl]amino]cyclohexyl]carbamate (19d) 1-Trifluoroacetylpyrrolidinyl; 4-Methylcarbamate Chiral centers; trifluoroacetyl group may influence target binding

Key Observations :

  • Pyridine Position : Pyridin-3-yl substitution (target compound) contrasts with pyridin-2-yl (L4) or pyridin-4-yl analogs (). The 3-position may enhance π-π stacking in biological systems compared to 2- or 4-substituted pyridines .
  • Fluorination: The trifluoroethyl group in the target compound increases electronegativity and lipophilicity relative to non-fluorinated carbamates (e.g., methyl carbamate in ).
  • Triazole Linkage : The absence of a triazole in L4 simplifies synthesis but reduces opportunities for modular derivatization .

Key Observations :

  • The target compound’s reliance on CuAAC ensures regioselectivity but may require post-synthetic purification to remove copper residues .
  • Higher yields (e.g., 68% in ) are achievable with simpler carbamate substituents, whereas fluorinated or chiral analogs may require optimization .
Physicochemical and Pharmacological Properties
Compound Molecular Weight Purity Bioactivity Notes Reference
Target Compound ~350 g/mol (est.) Not reported Hypothesized FAP-targeted radioligand potential
L4 (2,2,2-Trifluoroethyl N-(4-fluoropyridin-2-yl)carbamate) 152.24 95% No reported bioactivity
19d (Trifluoroacetylpyrrolidinyl analog) Not reported Not reported Potential protease inhibition due to trifluoroacetyl group
Pyridin-3-ylmethyl-carbamic acid derivatives () ~450–500 g/mol Not reported Patent claims for kinase inhibition

Key Observations :

  • The target compound’s higher molecular weight (~350 g/mol) compared to L4 may affect blood-brain barrier permeability but could enhance tumor targeting in radioligand therapies .
  • Fluorinated carbamates (target, L4) generally exhibit higher purity (≥95%) due to improved crystallization .

Q & A

Q. What are the standard synthetic routes for preparing 2,2,2-trifluoroethyl ((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate?

The compound is synthesized via a multi-step process. A common method involves reacting 2,2,2-trifluoroethanol with a carbamoyl chloride derivative under basic conditions (e.g., using triethylamine) in anhydrous solvents like dichloromethane or tetrahydrofuran. Low temperatures (0–5°C) are critical to minimize side reactions. The pyridin-3-yl triazole moiety is typically pre-synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., 1H NMR to identify pyridinyl protons at δ 7.2–8.5 ppm and trifluoroethyl groups at δ 4.2–4.5 ppm) .
  • Electrospray Ionization Mass Spectrometry (ESIMS) : To confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • X-ray Crystallography : For resolving stereochemical details, as demonstrated for structurally related triazole-carbamates .

Q. How stable is this compound under different storage conditions?

Stability studies recommend storing the compound in inert, moisture-free environments at –20°C. Degradation is accelerated by light, humidity, and acidic/basic conditions. Analytical monitoring via HPLC or LC-MS is advised to track purity over time .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Continuous flow synthesis techniques improve scalability and reproducibility. Automated systems enable precise control of reaction parameters (e.g., residence time, temperature) and reduce solvent waste. For example, flow reactors achieve >80% yield for similar trifluoroethyl carbamates by optimizing reagent mixing and minimizing exothermic side reactions .

Q. What strategies are effective for analyzing biological interactions of this compound?

  • Surface Plasmon Resonance (SPR) : To measure binding affinity with target proteins (e.g., enzymes or receptors).
  • Isothermal Titration Calorimetry (ITC) : For thermodynamic profiling of ligand-target interactions.
  • Cellular Assays : Use fluorogenic substrates or reporter gene systems to evaluate inhibition/activation in live cells .

Q. How can computational methods aid in understanding its mechanism of action?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding poses and stability in biological targets. Density Functional Theory (DFT) calculations assess electronic properties of the trifluoroethyl group, which may enhance binding via hydrophobic interactions .

Q. What are the key challenges in resolving contradictory bioactivity data across studies?

Contradictions often arise from variations in assay conditions (e.g., pH, solvent systems). Mitigation strategies include:

  • Standardizing assay protocols (e.g., using dimethyl sulfoxide (DMSO) at <1% v/v to avoid cytotoxicity).
  • Validating results with orthogonal assays (e.g., enzymatic vs. cellular assays).
  • Reporting full experimental details (e.g., buffer composition, cell lines) to enable reproducibility .

Q. What methodologies are suitable for studying environmental degradation pathways?

  • LC-MS/MS : Identifies degradation products under hydrolytic or oxidative conditions.
  • QSAR Modeling : Predicts ecotoxicity of breakdown products based on structural fragments.
  • Microcosm Studies : Evaluate biodegradation in soil/water systems under controlled conditions .

Methodological Resources

  • Synthesis Optimization : Refer to continuous flow protocols in and anhydrous reaction setups in .
  • Stability Testing : Follow storage guidelines in and degradation analysis in .
  • Bioactivity Validation : Use SPR/ITC methodologies from and cellular assays in .

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